1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol
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Overview
Description
1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol is a complex organic compound with a unique structure It features an amino group, a propanol backbone, and multiple aromatic rings with methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol typically involves multi-step organic reactions. One common approach is the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol with specific reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and temperature control to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would typically include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.
Comparison with Similar Compounds
3-Amino-3-(4-methoxy-phenyl)-propan-1-ol: A related compound with a simpler structure and similar functional groups.
1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride: Another similar compound with comparable properties.
Uniqueness: 1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol is unique due to its complex structure, which includes multiple aromatic rings and methoxy groups
Properties
CAS No. |
167700-41-6 |
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Molecular Formula |
C24H27NO4 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-amino-3-[bis(4-methoxyphenyl)-phenylmethoxy]propan-2-ol |
InChI |
InChI=1S/C24H27NO4/c1-27-22-12-8-19(9-13-22)24(29-17-21(26)16-25,18-6-4-3-5-7-18)20-10-14-23(28-2)15-11-20/h3-15,21,26H,16-17,25H2,1-2H3 |
InChI Key |
SHVFBHJXXUTEIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CN)O |
Origin of Product |
United States |
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